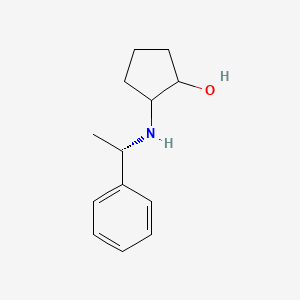

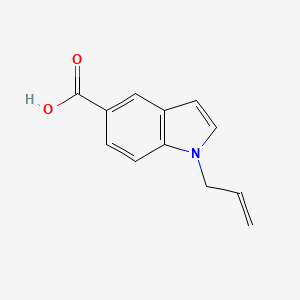

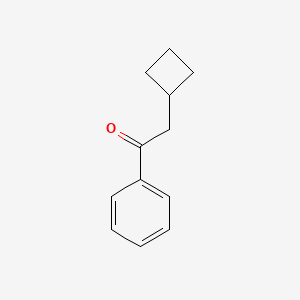

2-(((S)-1-Phenylethyl)amino)cyclopentanol

Descripción general

Descripción

“2-amino cyclopentanol” is a chemical compound with the empirical formula C5H11NO . It’s a unique chemical provided to early discovery researchers .

Synthesis Analysis

Cyclopentanol, a very important chemical intermediate, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .Molecular Structure Analysis

The molecular weight of “2-amino cyclopentanol” is 101.15 . The SMILES string is NC1CCCC1O and the InChI key is JFFOUICIRBXFRC-UHFFFAOYSA-N .Chemical Reactions Analysis

The addition-esterification reaction and transesterification reaction were both exothermic, and the free energy changes increased with a rise in temperature . This indicates that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical And Chemical Properties Analysis

The liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method .Aplicaciones Científicas De Investigación

Organic Synthesis

2-(((S)-1-Phenylethyl)amino)cyclopentanol: is a valuable chiral building block in organic synthesis. Its structure is versatile for constructing complex molecules due to the presence of an amino alcohol moiety. This compound can be used to synthesize a variety of enantiomerically pure cyclic compounds, which are crucial in the development of new pharmaceuticals. The cyclopentanol core, in particular, is a common motif in natural products and medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, 2-(((S)-1-Phenylethyl)amino)cyclopentanol serves as a precursor for the synthesis of various pharmacologically active molecules. Its amino alcohol structure is similar to that found in many bioactive compounds, including beta-blockers and neurotransmitter analogs. This makes it a candidate for the design of new drugs with potential CNS activity or cardiovascular effects .

Agriculture

The compound’s derivatives could be explored for their potential use in agriculture, particularly as a part of novel agrochemical formulations. The structural analogy to natural plant hormones suggests that it could be used to synthesize growth regulators or herbicides with specific action mechanisms .

Environmental Science

In environmental science, 2-(((S)-1-Phenylethyl)amino)cyclopentanol and its derivatives could be studied for their biodegradability and environmental impact. Understanding its breakdown products and their interaction with the ecosystem is vital for assessing the environmental safety of chemicals derived from this compound .

Biochemistry

This compound’s role in biochemistry could be significant due to its structural resemblance to bioactive molecules. It could be used as a standard or reference compound in enzymatic studies, particularly those involving chiral amino alcohols. Its potential interaction with enzymes and receptors could provide insights into the biochemical pathways of similar naturally occurring compounds .

Materials Science

Lastly, in materials science, 2-(((S)-1-Phenylethyl)amino)cyclopentanol could be utilized in the synthesis of new polymeric materials. Its incorporation into polymers could impart chirality and enhance the material’s properties, such as strength, flexibility, and optical activity, which are desirable in advanced material applications .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is structurally similar to cyclopentolate , an anticholinergic drug that primarily targets muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

Cyclopentolate blocks muscarinic receptors, inducing relaxation of the sphincter of the iris and the ciliary muscles . This results in dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

Given its structural similarity to cyclopentolate, it may influence pathways related to the regulation of pupil size and lens shape

Result of Action

Based on its structural similarity to cyclopentolate, it may induce mydriasis and cycloplegia . These effects are slower in onset and longer in duration in patients who have dark pigmented irises .

Propiedades

IUPAC Name |

2-[[(1S)-1-phenylethyl]amino]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTOQDRFDAUSLY-PKSQDBQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((S)-1-Phenylethyl)amino)cyclopentanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)